molecular formula C15H26Cl2N2O3 B13741642 2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride CAS No. 100811-76-5

2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride

Cat. No.: B13741642
CAS No.: 100811-76-5
M. Wt: 353.3 g/mol
InChI Key: OUFWZQGHNWSHSM-UHFFFAOYSA-N
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Description

2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is a chemical compound with the molecular formula C14H24Cl2N2O3. It is known for its unique structure, which includes a benzoyl group, an azaniumyl group, and a butoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride typically involves multiple steps. One common method includes the reaction of 4-aminobutyric acid with benzoyl chloride to form the benzoyl derivative. This intermediate is then reacted with 2-butoxyethanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the azaniumyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is utilized in various fields of scientific research:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminobenzoyl)oxyethyl-dimethylazanium dichloride
  • 2-(4-Butoxybenzoyl)oxyethyl-dimethylazanium dichloride

Uniqueness

2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in specialized research applications.

Properties

CAS No.

100811-76-5

Molecular Formula

C15H26Cl2N2O3

Molecular Weight

353.3 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-amino-2-butoxybenzoate;dihydrochloride

InChI

InChI=1S/C15H24N2O3.2ClH/c1-4-5-9-19-14-11-12(16)6-7-13(14)15(18)20-10-8-17(2)3;;/h6-7,11H,4-5,8-10,16H2,1-3H3;2*1H

InChI Key

OUFWZQGHNWSHSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(C)C.Cl.Cl

Origin of Product

United States

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